N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)cyclopropanecarboxamide
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Overview
Description
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)cyclopropanecarboxamide is a synthetic organic compound Its structure includes a cyclopropane ring, a thiolane ring with a sulfone group, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)cyclopropanecarboxamide typically involves multiple steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, such as the Simmons-Smith reaction.
Introduction of the Thiolane Ring: The thiolane ring can be synthesized through ring-closing reactions involving sulfur-containing precursors.
Sulfone Formation: Oxidation of the thiolane ring to introduce the sulfone group.
Amide Bond Formation: Coupling of the cyclopropane carboxylic acid with the amine group of the thiolane derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfone group can undergo further oxidation under strong oxidizing conditions.
Reduction: The sulfone group can be reduced to a sulfide under reducing conditions.
Substitution: The amide and sulfone groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Further oxidized sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Substituted amides or sulfone derivatives.
Scientific Research Applications
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)cyclopropanecarboxamide may have applications in:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)cyclopropanecarboxamide: can be compared with other sulfone-containing amides or cyclopropane derivatives.
Cyclopropane Carboxamides: Compounds with similar cyclopropane and amide structures.
Sulfone Derivatives: Compounds with similar sulfone groups.
Uniqueness
The combination of a cyclopropane ring, a thiolane ring with a sulfone group, and an amide linkage makes this compound unique. This structural combination may impart specific chemical reactivity and biological activity not found in other compounds.
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-(2-methylpropyl)cyclopropanecarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3S/c1-9(2)7-13(12(14)10-3-4-10)11-5-6-17(15,16)8-11/h9-11H,3-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGQZMYBKGOBAI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C1CCS(=O)(=O)C1)C(=O)C2CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>38.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID51089902 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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